molecular formula C13H13ClN2 B2871977 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine CAS No. 122994-74-5

8-Chloro-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B2871977
CAS No.: 122994-74-5
M. Wt: 232.71 g/mol
InChI Key: KVGMGGLTJLJDFE-UHFFFAOYSA-N
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Description

Historical Evolution of Tetrahydroacridine Scaffold Research in Chemical Sciences

The scientific journey of the tetrahydroacridine scaffold is intrinsically linked to the compound 1,2,3,4-tetrahydroacridin-9-amine, more commonly known as tacrine (B349632). First synthesized in 1949, tacrine remained a subject of academic curiosity for several decades. wikipedia.org Its prominence surged when it was identified as a centrally acting acetylcholinesterase inhibitor. wikipedia.org This discovery led to its approval in 1993 as the first drug for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov

Tacrine's mechanism of action involves the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting these enzymes, tacrine increases acetylcholine levels in the brain, which is thought to alleviate some of the cognitive symptoms associated with Alzheimer's disease.

However, the clinical use of tacrine was significantly limited by its association with hepatotoxicity (liver damage). nih.govnih.gov This critical drawback led to its eventual withdrawal from the market in the United States in 2013. nih.gov Despite its clinical limitations, the story of tacrine did not end. Instead, it catalyzed a new wave of research in medicinal chemistry. The tetrahydroacridine scaffold became a foundational template, or pharmacophore, for the design and synthesis of new analogs. The primary goal of this extensive research has been to retain or improve the cholinesterase-inhibiting properties of tacrine while eliminating its toxic effects. nih.gov This has led to numerous structural modifications, including the development of homodimers and heterodimers, and the introduction of various substituents at different positions of the acridine (B1665455) ring. nih.govnih.gov

Rationale for Investigation into Halogenated Tetrahydroacridine Derivatives

Among the myriad of structural modifications explored, the introduction of halogen atoms, particularly chlorine, onto the tetrahydroacridine scaffold has been a key area of investigation. The rationale for this strategic halogenation is twofold: to modulate the biological activity and to mitigate the toxicity of the parent compound.

Scientific studies have demonstrated that the introduction of a chloro substituent to tacrine and its analogs can be beneficial. nih.govresearchgate.net The presence of a chlorine atom on the acridine moiety has been shown in some cases to maintain or even potentiate the cholinesterase inhibitory activity. nih.govresearchgate.net Structure-activity relationship (SAR) studies have indicated that the electron-withdrawing nature and the size of the halogen can influence the binding of the molecule to the active site of the cholinesterase enzymes. nih.govacs.org For instance, the formation of a halogen bond with the receptor has been suggested as a possible explanation for the enhanced activity of some chlorinated derivatives. researchgate.net

Crucially, a significant driver for the synthesis of chlorinated analogs has been the quest to reduce the hepatotoxicity associated with tacrine. nih.govsci-hub.se Research has indicated that certain chlorinated derivatives exhibit lower toxicity compared to the parent compound, making them more promising candidates for further development. nih.govsci-hub.se The position of the chloro substitution on the aromatic ring is a critical determinant of its effect, leading researchers to synthesize and evaluate a range of isomers to identify the most favorable substitution pattern for both efficacy and safety. sci-hub.se

Current Research Landscape and Significance of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine Studies

The current research landscape for tetrahydroacridine derivatives is vibrant, with a focus on creating multi-target-directed ligands that can address the complex pathology of neurodegenerative diseases beyond simple cholinesterase inhibition. nih.gov This includes designing hybrid molecules that combine the tacrine scaffold with other pharmacophores to target additional pathways involved in disease progression. nih.gov

Within this context, the study of specific halogenated isomers like this compound is significant. While much of the published research has focused on 6-chloro and 7-chloro tacrine derivatives, the systematic evaluation of all positional isomers is crucial for building a comprehensive understanding of the structure-activity and structure-toxicity relationships. The synthesis of such compounds often utilizes 9-chlorotacrine as a starting material, which is then subjected to various reactions to introduce different functional groups. tandfonline.comnih.gov

The investigation of this compound and its derivatives contributes to the broader effort to fine-tune the pharmacological profile of the tetrahydroacridine scaffold. By comparing the biological data of different chlorinated isomers, researchers can elucidate the specific contributions of substituent placement to target affinity, selectivity, and safety. This knowledge is invaluable for the rational design of next-generation therapeutic agents with improved properties.

The inhibitory activities of various tacrine analogs against cholinesterase enzymes are a central focus of this research, as illustrated in the table below.

CompoundTarget EnzymeIC50 (nM)
TacrineAChE35.12
TacrineBChE23.53
Compound 8 (N-phosphorylated tacrine analog)AChE6.11
Compound 13 (N-phosphorylated tacrine analog)BChE1.97
Chloro derivative 7c (triazole-based tacrine)AChE520
Chloro derivative 7c (triazole-based tacrine)BChE50

Data sourced from studies on various tacrine derivatives, illustrating the range of inhibitory concentrations being investigated. tandfonline.comnih.govmdpi.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydroacridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGMGGLTJLJDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122994-74-5
Record name 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ2J553F8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 8 Chloro 1,2,3,4 Tetrahydroacridin 9 Amine

Strategies for the Preparation of the 1,2,3,4-Tetrahydroacridine Core

The foundational 1,2,3,4-tetrahydroacridine structure is a tricyclic aromatic heterocycle that serves as the backbone for a variety of substituted analogues, including the 8-chloro derivative. The assembly of this core is most commonly achieved through condensation and cyclization reactions.

Friedländer-Type Condensation Reactions for Tetrahydroacridines

The Friedländer synthesis is a classical and versatile method for the construction of quinoline and, by extension, acridine (B1665455) ring systems. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. In the context of tetrahydroacridines, a substituted 2-aminobenzonitrile and cyclohexanone are frequently employed as the key reactants.

The reaction is generally catalyzed by either acids or bases. Lewis acids like zinc chloride, aluminum chloride, and various metal triflates have been effectively used to promote the condensation. The mechanism is believed to proceed through an initial aldol-type condensation between the enolate of cyclohexanone and the carbonyl group (or its nitrile equivalent) of the aromatic precursor, followed by cyclization and dehydration to form the fused heterocyclic system. The use of different Lewis acids can influence the reaction conditions and yields.

Table 1: Catalysts in Friedländer-Type Condensation for Tetrahydroacridines
Catalyst TypeExamplesGeneral Conditions
Lewis AcidsZnCl2, AlCl3, BiCl3, Zr(OTf)4Heating in a suitable solvent or neat
Brønsted Acidsp-Toluenesulfonic acidReflux in an aromatic solvent like xylene epo.org

Cyclization Reactions Utilizing Anthranilic Acid and Cyclohexanone

An alternative and widely used approach to the tetrahydroacridine core involves the reaction of anthranilic acid or its derivatives with cyclohexanone. This method typically proceeds through the formation of an intermediate enaminone, which then undergoes cyclization to form a tetrahydroacridinone. The acridinone is a key intermediate that can be subsequently converted to the desired 9-aminoacridine (B1665356) derivative.

The initial condensation of anthranilic acid and cyclohexanone is often carried out at elevated temperatures. The subsequent cyclization to the tricyclic ketone can be promoted by dehydrating agents or strong acids. This acridinone intermediate is then typically chlorinated at the 9-position, often using reagents like phosphorus oxychloride (POCl₃), to generate a 9-chloro-1,2,3,4-tetrahydroacridine, which is a versatile precursor for the introduction of the C9-amino group.

Regioselective Introduction of the Chlorine Moiety at the 8-Position

The precise placement of the chlorine atom at the 8-position of the tetrahydroacridine scaffold is a critical step in the synthesis of the target compound. This can be achieved either by starting with a pre-chlorinated precursor or by direct halogenation of the assembled acridine core, though the former is generally more regioselective.

Synthesis from 2-Amino-6-chlorobenzonitrile Precursors

The most direct and regioselective method for the synthesis of 8-chloro-1,2,3,4-tetrahydroacridin-9-amine is to begin with a starting material that already contains the chlorine atom at the desired position. The Friedländer condensation of 2-amino-6-chlorobenzonitrile with cyclohexanone directly yields the this compound skeleton. The position of the chlorine atom on the final product is dictated by its position on the initial benzonitrile ring. This approach avoids the potential for isomeric mixtures that can arise from direct chlorination of the unsubstituted tetrahydroacridine ring.

Discussion of Related Halogenation Strategies on Tetrahydroacridine Scaffolds (e.g., 6-chloro, 7-chloro)

The synthesis of other chlorinated isomers of tacrine (B349632), such as the 6-chloro and 7-chloro derivatives, provides insight into halogenation strategies for the tetrahydroacridine system. For instance, the synthesis of 6-chlorotacrine has been accomplished via the Friedländer condensation of 2-amino-4-chlorobenzonitrile with cyclohexanone in the presence of zinc chloride. Similarly, 7-chloro-1,2,3,4-tetrahydroacridin-9-amine has been synthesized from 2-amino-5-chlorobenzonitrile.

Direct halogenation of the 1,2,3,4-tetrahydroacridin-9-amine (tacrine) or its precursors can also be employed, but often leads to a mixture of products. The regioselectivity of electrophilic aromatic substitution on the tetrahydroacridine ring is influenced by the existing substituents and the reaction conditions. Directing groups on the aromatic ring play a crucial role in determining the position of halogenation nih.gov. For example, palladium-catalyzed C-H activation has been explored for the regioselective chlorination of arenes and can be a potential route for the controlled halogenation of the tetrahydroacridine scaffold chemrxiv.org.

Amination Reactions at the C9 Position of 8-Chloro-1,2,3,4-tetrahydroacridine Precursors

The final step in the synthesis of this compound is the introduction of the amino group at the C9 position. This is typically achieved through a nucleophilic aromatic substitution reaction on a suitable precursor, most commonly an 8-chloro-9-chloro-1,2,3,4-tetrahydroacridine.

The 9-chloro group in the tetrahydroacridine system is activated towards nucleophilic displacement. The reaction is generally carried out by treating the 8-chloro-9-chloro-1,2,3,4-tetrahydroacridine intermediate with a source of ammonia, such as ammonium carbonate or a solution of ammonia in a suitable solvent, often at elevated temperatures and pressures. Alternatively, primary or secondary amines can be used to introduce substituted amino groups at the C9 position. The reactivity of the 9-chloro substituent allows for the facile introduction of a variety of nitrogen-based nucleophiles.

Table 2: Common Aminating Agents for 9-Chloroacridine Derivatives
Aminating AgentResulting C9-SubstituentTypical Reaction Conditions
Ammonium carbonate-NH2 (primary amine)Heating in phenol
Ammonia in ethanol-NH2 (primary amine)Autoclave, elevated temperature and pressure
Primary or secondary amines (e.g., RNH2, R2NH)-NHR or -NR2 (secondary or tertiary amine)Heating in a suitable solvent

Spectroscopic and Advanced Analytical Characterization Methodologies in 8 Chloro 1,2,3,4 Tetrahydroacridin 9 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the mapping of the molecule's atomic framework.

Proton NMR (¹H NMR) Data Analysis

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are used to assign protons to their specific locations within the molecular structure.

For chloro-substituted tetrahydroacridin-9-amines, the ¹H NMR spectrum is characterized by distinct regions. Signals in the aromatic region (typically δ 7.0-8.5 ppm) correspond to the protons on the acridine (B1665455) core, while signals in the aliphatic region (δ 1.5-3.5 ppm) correspond to the four methylene groups of the tetrahydro ring. The amine (NH₂) protons often appear as a broad singlet.

As a representative example, the ¹H NMR data for the related isomer, 6-Chloro-1,2,3,4-tetrahydroacridin-9-amine, is presented below. The spectrum for the 8-chloro isomer would be expected to show a similar pattern of signals, but with different chemical shifts for the aromatic protons due to the altered position of the electron-withdrawing chlorine atom. Specifically, the signals for H-5 and H-7 would be significantly affected.

Interactive Data Table: ¹H NMR Data for 6-Chloro-1,2,3,4-tetrahydroacridin-9-amine Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.17 d, J = 9.0 Hz 1H Aromatic H
7.62 d, J = 2.0 Hz 1H Aromatic H
7.28 s 1H Aromatic H
6.46 s 2H NH₂
2.81 d, J = 5.5 Hz 2H Aliphatic CH₂
2.52 s 2H Aliphatic CH₂

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, allowing for confirmation of the total number of carbons and their chemical environment (aromatic, aliphatic, etc.).

For 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine, a total of 13 distinct signals would be expected, corresponding to the 13 carbon atoms in the structure. The signals for carbons in the aromatic rings appear at lower field (δ 110-160 ppm), while the aliphatic carbons of the tetrahydro ring appear at higher field (δ 20-35 ppm). The position of the chlorine atom directly influences the chemical shifts of the carbons in the substituted aromatic ring.

The following table shows representative ¹³C NMR data for the 6-chloro isomer.

Interactive Data Table: ¹³C NMR Data for 6-Chloro-1,2,3,4-tetrahydroacridin-9-amine Solvent: DMSO, Frequency: 400 MHz

Chemical Shift (δ) ppm Assignment
154.45 Aromatic C
151.95 Aromatic C
135.99 Aromatic C
135.76 Aromatic C
125.60 Aromatic C
121.44 Aromatic C
118.09 Aromatic C
116.16 Aromatic C
110.03 Aromatic C
27.91 Aliphatic C
22.57 Aliphatic C
20.90 Aliphatic C

Application of Advanced Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are often necessary for unambiguous assignment of complex structures. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.

COSY experiments identify proton-proton (¹H-¹H) couplings, helping to map out adjacent protons, which is particularly useful for assigning the sequence of methylene groups in the tetrahydro ring.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a compound, as the measured mass is unique to a specific combination of atoms.

For this compound, the molecular formula is C₁₃H₁₃ClN₂. nih.gov HRMS analysis would be used to confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Data Table: HRMS Data for Chloro-Tetrahydroacridin-9-amine Isomers

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
This compound C₁₃H₁₄ClN₂ 233.0840 Data not available

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used in pharmaceutical analysis to assess the purity of a sample and to identify impurities or degradation products.

In the analysis of this compound, an LC-MS method would first separate the target compound from any starting materials, byproducts, or impurities. The mass spectrometer then provides mass data for each separated component. For the target compound, the mass spectrometer would detect the protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight (approximately 233.2 for the monochlorinated compound). The presence of a single, sharp peak in the chromatogram with the correct m/z value is a strong indicator of the sample's high purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the analysis of tacrine (B349632) and its derivatives. This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture. In the analysis of tacrine analogues, GC-MS is often employed to confirm the molecular weight and fragmentation patterns of the synthesized compounds, providing crucial evidence for their structural elucidation. For instance, studies on tacrine synthesis have utilized GC-MS analysis to verify the successful production of the target molecule, with the mass spectrum showing a molecular mass of 198 g/mol for tacrine. science-softcon.de The fragmentation patterns observed in the mass spectrum can also offer insights into the compound's structure, such as the presence of an amine group and an unsaturated ring system. science-softcon.de

Derivatization techniques can be applied in conjunction with GC-MS to enhance chromatographic results and provide more selective analysis, which is particularly useful for distinguishing between isomers of tacrine analogues. nih.gov The choice of instrumentation, such as specific GC-MS models, plays a role in the sensitivity and accuracy of the results obtained. nih.gov

Analytical TechniqueInstrumentationApplicationKey Findings
Gas Chromatography-Mass Spectrometry (GC-MS)HP 5995C model nih.gov, Agilent 7890A GC system science-softcon.deStructural elucidation and purity assessment of tacrine and its derivatives.Confirmation of molecular weight and fragmentation patterns, aiding in the identification of the synthesized compounds. science-softcon.de
Table 1. Application of GC-MS in the Analysis of Tacrine Analogues.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound and related tacrine derivatives, IR spectra provide valuable information about the presence of key structural features. For example, the IR spectra of various tacrine analogues consistently show two sharp peaks for the NH₂ group in the range of 3227–3502 cm⁻¹. ucsf.eduwikipedia.org Additionally, broad bands corresponding to OH groups have been observed in the region of 3093–3450 cm⁻¹ for hydroxylated derivatives. ucsf.eduwikipedia.org

Other significant functional groups also exhibit characteristic absorption bands. For instance, sulfonyl groups in modified tacrine derivatives appear at 1350–1380 cm⁻¹, while sharp peaks for ketone carbonyl groups are found in the region of 1695–1721 cm⁻¹. ucsf.eduwikipedia.org The presence of multi-ringed aromatic systems is indicated by strong out-of-plane C-H molecular absorptions, such as the one observed at 761 cm⁻¹ for tacrine. science-softcon.de

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
N-H (Amine)3227–3502 ucsf.eduwikipedia.org
O-H (Hydroxyl)3093–3450 ucsf.eduwikipedia.org
C=O (Ketone)1695–1721 ucsf.eduwikipedia.org
S=O (Sulfonyl)1350–1380 ucsf.eduwikipedia.org
Aromatic C-H Bending~761 science-softcon.de
Table 2. Characteristic IR Absorption Bands for Functional Groups in Tacrine Analogues.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For tacrine and its derivatives, the UV-Vis spectrum is characterized by absorption bands related to π→π* and n→π* transitions within the aromatic acridine core.

Theoretical studies on the di-hydrated hydrochloride form of tacrine predict absorption bands at 224 nm, 281 nm, and a shoulder at 349 nm, which are attributed to these electronic transitions. ucsf.edu The chloro-substitution at the 8-position of the tetrahydroacridine ring in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating effect of the chlorine atom through resonance, which influences the energy of the molecular orbitals involved in the electronic transitions.

CompoundPredicted Absorption Maxima (λmax)Electronic TransitionsReference
Tacrine (di-hydrated hydrochloride)224 nm, 281 nm, 349 nm (shoulder)π→π, n→π ucsf.edu
This compoundExpected bathochromic shift relative to tacrineπ→π, n→πInferred from general principles of substituent effects.
Table 3. UV-Vis Spectroscopic Data for Tacrine and Expected Trends for its 8-Chloro Derivative.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of synthesized this compound and for assessing its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a widely used method for the purification of tacrine derivatives on a preparative scale. nih.govucsf.edu The crude product from a synthesis is loaded onto a column packed with a solid adsorbent, typically silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column to separate the components. For the purification of tacrine analogues, silica gel is a common stationary phase. nih.govucsf.edu The choice of eluent is critical for achieving good separation. For instance, mixtures of petroleum ether and ethyl acetate, or ethyl acetate alone, have been successfully used to purify various tacrine derivatives. nih.govucsf.edu

Stationary PhaseMobile Phase (Eluent)ApplicationReference
Silica GelPetroleum ether/ethyl acetate (3:1 then 1:1, v/v)Purification of modified tacrine derivatives. ucsf.edu
Silica GelEthyl Acetate (EtOAc)Purification of N-propargyl-substituted tacrine derivatives. nih.gov
Silica Gel 60 (40–63 μm)Not specifiedGeneral chromatography of tacrine analogues. nih.gov
Table 4. Column Chromatography Conditions for the Purification of Tacrine Analogues.

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of chemical reactions, identify compounds, and check the purity of a substance. In the synthesis of this compound and its analogues, TLC is routinely used to follow the conversion of reactants to products. A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. nih.gov The plate is then developed in a sealed chamber with a suitable solvent system.

Visualization of the separated spots on the TLC plate can be achieved by various methods. UV light at 254 nm is commonly used if the compounds are UV-active. nih.gov Alternatively, chemical staining agents can be employed. For example, a spray reagent containing ammonium molybdate and cerium(III) sulfate in sulfuric acid can be used, which upon heating, reveals the spots. nih.gov

Stationary PhaseVisualization MethodApplicationReference
Silica Gel GF254UV light (254 nm)Monitoring the synthesis of tacrine-1,2,3-triazole derivatives.
Kieselgel 60 F254UV light (254 nm) or ammonium molybdate/cerium(III) sulfate sprayMonitoring the synthesis of tacrine and its analogues. nih.gov
Aluminum silica gel plateNot specifiedPurity testing of radiolabeled tacrine derivatives.
Table 5. Thin-Layer Chromatography in the Analysis of Tacrine Derivatives.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the determination of the purity of synthesized compounds and for the quantitative analysis of substances in complex mixtures. In the context of tacrine and its derivatives, HPLC is employed to assess the purity of the final products. The method can also be adapted for the analysis of tacrine and its metabolites in biological samples, such as plasma, which is crucial for pharmacokinetic studies.

An HPLC system typically consists of a pump to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is based on the differential interactions of the sample components with the stationary and mobile phases. A detector is used to identify and quantify the separated components as they elute from the column. For tacrine and its metabolites, a reverse-phase HPLC separation coupled with fluorometric and ultraviolet detection has been developed.

TechniqueApplicationDetection MethodReference
High-Performance Liquid Chromatography (HPLC)Purity determination of synthesized tacrine derivatives.Not specified
Reverse-Phase HPLCSimultaneous determination of tacrine, nimodipine, and their metabolites in plasma.Fluorometric and Ultraviolet (UV) detection
Table 6. High-Performance Liquid Chromatography for the Analysis of Tacrine and its Derivatives.

X-ray Crystallography for Solid-State Molecular Architecture (for related compounds)

The crystal structure of 9-amino-1,2,3,4-tetrahydroacridine hydrochloride monohydrate reveals a monoclinic crystal system with the space group P2(1)/c. nih.gov The tetrahydroacridine moiety is nearly planar, and the crystal structure is stabilized by an extensive network of hydrogen bonds. In this network, the water molecule plays a crucial role by donating its hydrogen atoms to two chloride ions and accepting a hydrogen atom from the protonated ring nitrogen atom. Furthermore, the exocyclic amino group participates in hydrogen bonding by donating its hydrogen atoms to two different chloride ions. nih.gov This intricate web of hydrogen bonds is a key factor in the stability of the crystal lattice.

These crystallographic studies of tacrine and its salts underscore the importance of hydrogen bonding and, in some cases, π-π stacking interactions in determining the solid-state architecture of these molecules. The presence of a chlorine substituent at the 8-position in this compound would be expected to influence these interactions, potentially leading to alterations in the crystal packing and intermolecular contacts compared to the unsubstituted parent compound.

Table 1: Crystallographic Data for Tacrine and a Related Salt

Parameter 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride monohydrate nih.gov (C₁₃H₁₅N₂)₂[ZnCl₄]·H₂O researchgate.net
Formula C₁₃H₁₅N₂⁺·Cl⁻·H₂O (C₁₃H₁₅N₂)₂[ZnCl₄]·H₂O
Crystal System Monoclinic Triclinic
Space Group P2(1)/c P-1
a (Å) 8.776(2) -
b (Å) 8.514(1) -
c (Å) 18.046(4) -
**β (°) ** 107.09(2) -
V (ų) 1288.8(5) -
Z 4 -
Key Interactions Extensive hydrogen bonding involving the amino group, ring nitrogen, water molecule, and chloride ions. Hydrogen bonding and π-π stacking interactions between tacrine cations.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 8 Chloro 1,2,3,4 Tetrahydroacridin 9 Amine and Its Analogues

Influence of Positional Isomerism on the Acridine (B1665455) Ring (e.g., Comparison with 6-Chloro and 7-Chloro Analogues)

The position of the chloro substituent on the acridine ring of tacrine (B349632) analogues significantly impacts their inhibitory activity against cholinesterases. Halogenated derivatives are often more potent and selective acetylcholinesterase (AChE) inhibitors compared to the parent tacrine molecule. nih.gov The introduction of a chlorine atom to the acridine moiety has been shown to be beneficial for maintaining or potentiating cholinesterase inhibitory activity. researchgate.net

Research comparing positional isomers reveals distinct effects on biological activity:

6-Chloro Analogues : The insertion of a chlorine atom at the 6-position can substantially increase potency. For example, the 6-chloro analogue of tacrine was found to be six times more potent. researchgate.net In hybrid molecules, such as heptylene-linked bis-tacrines, the inclusion of a halogen at the 6-position leads to a significant enhancement in AChE inhibitory efficacy and selectivity over butyrylcholinesterase (BChE). nih.gov

7-Chloro Analogues : In contrast to the 6-position, substitution at the 7-position is often detrimental to activity. QSAR and CoMFA (Comparative Molecular Field Analysis) models have consistently identified a strong negative steric contribution for substituents at position 7. nih.govacs.orgresearchgate.net This suggests that bulky groups at this position hinder the optimal binding of the inhibitor to the active site of the enzyme.

8-Chloro Analogues : While less frequently highlighted than the 6-chloro derivatives, the 8-chloro substitution is also known to contribute to selectivity against AChE over BChE. researchgate.net

These differences can be attributed to the specific interactions, such as the formation of halogen bonds, within the enzyme's active site gorge. researchgate.net The favorable effect of substituents at the 6-position has been tentatively assigned to a hydrophobic character, whereas the negative effect at the 7-position is primarily steric. nih.govacs.org

Substituent PositionGeneral Effect on AChE ActivityKey FindingsReference
6-ChloroFavorable / PotentiatingCan increase potency six-fold; enhances efficacy and selectivity in hybrid molecules. researchgate.netnih.gov
7-ChloroUnfavorable / DetrimentalStrongly negative contribution to activity, likely due to steric hindrance. nih.govacs.orgresearchgate.net
8-ChloroFavorable SelectivityContributes to improved selectivity for AChE over BChE. researchgate.net

Impact of Substitutions on the 9-Amino Group on Molecular Interactions

Studies have explored various substitutions on the 9-amino group:

Alkyldiamine Chains : The amination of the 9-chloro-1,2,3,4-tetrahydroacridine core with different alkyldiamines has been used to create novel derivatives. These chains can extend into the active site gorge, forming additional interactions. mdpi.com

Hybridization with Other Moieties : The 9-amino group often serves as an attachment point for linker chains that connect the tacrine scaffold to another pharmacologically active molecule. For instance, tacrine analogues have been modified with nitroxides or their precursors via methylene or piperazine spacers attached to the 9-amino group, creating dual-function compounds with both cholinesterase inhibition and antioxidant properties. nih.gov These modifications are crucial for developing multi-target-directed ligands.

Molecular modeling studies reveal that the 9-amino group of tacrine can form direct or water-mediated hydrogen bonds with key residues in the enzyme's active site, such as Asn289 or His438. frontiersin.org Substitutions on this group can modulate these interactions, either by introducing new binding motifs or by altering the electronic properties and orientation of the core structure within the binding pocket.

Role of Linker Chains in Hybrid Molecules on Conformational and Binding Properties

A prominent strategy in the development of tacrine analogues is the creation of hybrid molecules, where two pharmacologically active units are connected by a linker chain. The linker is not merely a spacer but plays a vital role in determining the conformational and binding properties of the entire molecule. nih.gov A key concept is the design of dual-binding inhibitors that can simultaneously interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

The characteristics of the linker chain are critical for optimizing activity:

Linker Length : The length of the linker is a determining factor for achieving dual-site binding. For example, in bis(7)tacrine, a heptamethylene (seven-carbon) chain was found to be optimal for bridging the CAS and PAS of AChE. nih.gov Similarly, for certain tacrine-huprine hybrids, a nine-atom linker was identified as optimal for inhibiting both AChE and BChE. nih.gov

Linker Rigidity : The conformational flexibility of the linker influences binding. Studies have shown that restricting the conformational mobility of the linker, for instance by using a rigid piperazine unit, can negatively affect the inhibitory potency compared to more flexible polymethylene chains. nih.gov

Terminal Functional Groups : The functional group at the end of the linker can also impact activity. In a study of 6-chlorotacrine hybrids, linkers with terminal amine groups resulted in highly potent molecules, often more potent than tacrine alone or corresponding hybrids with other terminal groups. nih.gov

These hybrid molecules, often referred to as dimers or heterodimers, can exhibit significantly enhanced potency. For instance, heptylene-linked bis-(6-chloro)tacrine was found to be approximately 3000 times more effective than tacrine as an AChE inhibitor. nih.gov The linker facilitates a synergistic interaction, allowing the hybrid molecule to engage with multiple subsites within the enzyme, leading to a more stable and potent inhibitory effect. nih.gov

Computational QSAR Modeling for Activity Prediction

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These computational tools are invaluable for understanding the structural requirements for activity and for predicting the potency of novel, unsynthesized compounds, thereby rationalizing the drug design process.

Classical QSAR, often based on the Hansch approach, correlates biological activity with physicochemical descriptors such as steric (e.g., molar refractivity), electronic (e.g., Hammett constants), and hydrophobic (e.g., logP) parameters. For tacrine analogues, these models have successfully quantified the influence of substituents on the acridine ring. nih.govacs.org

Key findings from classical QSAR studies include:

Quantification of Substituent Effects : QSAR equations have been developed that quantitatively account for the detrimental steric effect of substituents at position 7 and the favorable electron-attracting effect of substituents at positions 6 and 7. nih.govacs.orgresearchgate.net

Predictive Ability : These models have demonstrated satisfactory predictive ability for the AChE inhibitory activity of new tacrine derivatives. nih.govresearchgate.net For example, a classical QSAR model predicted a pIC₅₀ value of 7.31 for 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, which was in reasonable agreement with the experimentally observed value of 7.18. nih.govacs.org

Descriptor Importance : The models highlight the importance of various molecular descriptors, including constitutional, topological, geometrical, and quantum-mechanical types, in explaining the variance in biological activity. nih.govresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods consider the 3D properties of molecules to explain their interaction with a biological target. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful tools for studying tacrine analogues. nih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities.

CoMFA studies on tacrine derivatives have yielded significant insights:

Highly Significant Models : Researchers have developed statistically robust CoMFA models with good predictive power. For example, one study reported an optimal CoMFA model with a cross-validated q² of 0.552 and a non-cross-validated r² of 0.983. nih.gov Another study on a different set of derivatives yielded a CoMFA model with a q² of 0.613 and an r² of 0.876. researchgate.net

Identification of Key Fields : These models consistently show that steric and electrostatic fields are important for activity. nih.gov The results are often visualized as contour maps, which indicate regions where bulky groups or specific electrostatic charges would enhance or decrease activity.

Consistency with Classical QSAR : The findings from 3D-QSAR are often consistent with classical QSAR. For instance, CoMFA models confirmed the negative steric influence of substituents at position 7 of the tacrine nucleus and the favorable hydrophobic character of substituents at position 6. nih.govacs.orgresearchgate.net

Alignment Strategy : The quality of a 3D-QSAR model is highly dependent on the molecular alignment rule used. Aligning the molecules based on their docked conformations within the enzyme's active site can improve the statistical quality and predictive ability of the resulting models. researchgate.net

Table of QSAR Model Statistical Parameters for Tacrine Analogues
QSAR Methodq² (Cross-validated r²)r² (Non-cross-validated r²)Key FindingReference
CoMFA0.5520.983Steric and H-bond fields are important influences on activity. nih.gov
CoMSIA0.5810.989Provides a statistically robust model for activity prediction. nih.gov
CoMFA0.6130.876Docking-based alignment improves model quality. researchgate.net
Classical QSAR--Predicted pIC₅₀ of 7.31 for a bromo-analogue (experimental value 7.18). acs.org

Chemical Reactivity and Mechanistic Investigations of 8 Chloro 1,2,3,4 Tetrahydroacridin 9 Amine

Electrochemical Behavior and Redox Properties (for related tetrahydroacridines)

The electrochemical properties of the tetrahydroacridine core are fundamental to understanding its reactivity. Studies on related 9-chloro-tetrahydroacridine derivatives provide significant insights into the redox behavior of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine. The electrochemical characteristics of these compounds are often investigated using techniques like cyclic voltammetry (CV) to determine their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For instance, the electrochemical behavior of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines has been studied in detail. nih.gov The HOMO and LUMO energy levels can be deduced from the onset potentials of the oxidation and reduction waves in cyclic voltammograms. nih.gov In one particular study, the onset potentials for the oxidation and reduction of a trifluoromethoxy-substituted derivative (4c) were found to be 1.50 V and -1.36 V, respectively. nih.gov Using the ferrocene/ferrocenium (Fc/Fc+) redox system as a reference, the HOMO and LUMO energies were calculated to be -5.78 eV and -2.92 eV, respectively. nih.gov This results in an electrochemical band gap of 2.86 eV. nih.gov

The substituents on the tetrahydroacridine ring system play a crucial role in modulating these electronic properties. Variations in aryl substituents at the 2 and 4 positions, for example, can slightly alter the redox potentials and, consequently, the HOMO/LUMO energy gaps. nih.gov This principle suggests that the 8-chloro and 9-amino groups on the target compound will similarly influence its electrochemical profile.

Compound DerivativeOnset Oxidation Potential (V)Onset Reduction Potential (V)HOMO Energy (eV)LUMO Energy (eV)Electrochemical Band Gap (eV)
2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine (4c) 1.50-1.36-5.78-2.922.86

Data derived from a study on a related trifluoromethoxy-substituted tetrahydroacridine derivative. nih.gov

Reaction Kinetics and Proposed Mechanisms of Chemical Transformations Involving the Compound

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the reactivity of the 9-amino-tetrahydroacridine scaffold is known. The primary amino group at the 9-position is a key site for chemical transformations.

Reactions such as acetylation, chloroacetylation, and butylation of the amino group of tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), a closely related analog, have been reported. researchgate.net These transformations typically involve nucleophilic attack by the 9-amino group on an electrophilic reagent. The mechanism for N-acetylation, for example, would proceed via the addition of the amine to the carbonyl group of an acetylating agent (like acetic anhydride (B1165640) or acetyl chloride), followed by the elimination of a leaving group to form the N-acetylated product. The kinetics of such reactions are influenced by factors including the nucleophilicity of the amine, the electrophilicity of the reagent, solvent, and temperature.

Furthermore, the chlorine atom at the 8-position represents another potential site for chemical modification, for instance, through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction. researchgate.net The mechanism for a Suzuki coupling would involve the oxidative addition of a palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form a new C-C bond.

Tautomerism and Isomerization Studies of the 9-Amino Acridine (B1665455) System

The 9-aminoacridine (B1665356) system, including its tetrahydro derivatives, exhibits prototropic tautomerism, existing in a dynamic equilibrium between two forms: the amino form and the imino form. researchgate.netcam.ac.ukwikipedia.org This phenomenon is crucial as the different tautomers can display distinct chemical and biological properties. cam.ac.ukfrontiersin.org

Amino Tautomer: The hydrogen atom is attached to the exocyclic nitrogen atom (C-NH2).

Imino Tautomer: The hydrogen atom relocates to the heterocyclic nitrogen atom in the acridine ring (C=NH).

Spectroscopic and theoretical studies have shown that for many 9-aminoacridines, the imino tautomer can be significantly populated or even preferred in the ground state, depending on the substitution pattern and the solvent. nih.gov However, there is a general preference for the aminoacridine tautomer. cam.ac.uk The introduction of strongly electron-withdrawing substituents onto the acridine ring system can have a notable effect on the tautomeric equilibrium. cam.ac.uk

The stability of these tautomers can also differ between the ground and excited states. nih.gov For some derivatives, the imino form may be more stable in the ground state, while the amino form is preferred in the excited state, influencing their fluorescence properties. nih.gov This interplay between tautomers is a key aspect of the chemical behavior of this compound.

Tautomeric FormKey Structural FeatureGeneral Stability
Amino Hydrogen on exocyclic nitrogen (C-NH₂)Often the preferred tautomer cam.ac.uk
Imino Hydrogen on endocyclic nitrogen (C=NH)Can be preferred in the ground state depending on substituents and solvent nih.gov

Investigation of Photochemical Properties and Reactivity Pathways

The photochemical properties of tetrahydroacridines are of significant interest for applications in materials science and as fluorescent probes. nih.govbeilstein-journals.org Studies on various 9-chloro-5,6,7,8-tetrahydroacridine derivatives reveal that they typically exhibit broad absorption bands in the UV region, generally between 320–360 nm, which are assigned to π–π* electronic transitions. nih.govbeilstein-journals.org

The emission spectra of these compounds, measured upon excitation, often show broad fluorescence bands. For example, 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines exhibit blue fluorescence, with emission maxima ranging from 393 nm to 410 nm depending on the specific substituents. nih.gov The introduction of electron-donating groups, such as methoxy (B1213986) substituents, can lead to a red shift in the emission spectrum, which is attributed to intramolecular charge transfer (ICT). nih.gov The fluorescence quantum yields are also sensitive to the substitution pattern. beilstein-journals.org

The optical band gap, a measure of the energy difference between the HOMO and LUMO, can be estimated from the onset of the absorption spectra. nih.gov For a series of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, optical band gaps were determined to be in the range of 3.09 eV to 3.37 eV. nih.gov These photophysical properties suggest that this compound likely possesses interesting fluorescent characteristics, though specific data for this exact compound is limited.

Photophysical PropertyTypical Range for Related TetrahydroacridinesInfluencing Factors
Absorption Maximum (λabs) ~320–360 nmπ–π* transitions of the conjugated system nih.govbeilstein-journals.org
Emission Maximum (λem) ~390–410 nm (Blue fluorescence)Substituents, Intramolecular Charge Transfer (ICT) nih.gov
Optical Band Gap (Egopt) ~3.0–3.4 eVElectronic nature of substituents nih.govbeilstein-journals.org

Chemical Interactions with Other Organic and Inorganic Reagents

The reactivity of this compound is dictated by the functional groups present: the nucleophilic 9-amino group, the chloro-substituted aromatic ring, and the basic heterocyclic nitrogen.

Interactions with Organic Reagents: The 9-amino group readily reacts with various electrophilic organic reagents. As mentioned, it can undergo acylation with agents like acetyl chloride to form amides. researchgate.net It can also react with other alkylating and acylating agents, providing a route to a wide array of derivatives. researchgate.net The reactivity is characteristic of a primary aromatic amine, although modulated by the electronic properties of the acridine system.

Interactions with Inorganic Reagents: The 9-aminoacridine scaffold is known to act as a ligand, coordinating with transition metal ions. researchgate.net The two nitrogen atoms—the exocyclic amino nitrogen and the endocyclic ring nitrogen—are both potential coordination sites. researchgate.net For example, 9-aminoacridine has been shown to form complexes with palladium(II) and platinum(II). In these complexes, the acridine molecule coordinates to the metal center, often in its imine tautomeric form. researchgate.net This ability to chelate metal ions suggests that this compound could interact with various inorganic reagents, particularly salts of transition metals, to form coordination complexes.

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